Entecavir

Antiviral activity HBV DNA polymerase inhibition EC50 comparison

(1R,3S,4S)-Entecavir (CAS 1333204-94-6) is the stereochemically defined R,S,S-isomer of Entecavir, a carbocyclic deoxyguanosine nucleoside analogue designated as an impurity reference standard. This compound enables precise quantification of chiral purity in drug substance and drug product release testing. Selecting this specific isomer is not interchangeable with the anhydrous API (CAS 142217-69-4) or the monohydrate (CAS 209216-23-9). Its verified stereochemistry is essential for analytical method validation, forced degradation studies, and compendial impurity profiling in antiviral formulation development.

Molecular Formula C12H15N5O3
Molecular Weight 277.28 g/mol
CAS No. 1333204-94-6
Cat. No. B133710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEntecavir
CAS1333204-94-6
Synonyms2-Amino-1,9-dihydro-9-[(1R,3S,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one; 
Molecular FormulaC12H15N5O3
Molecular Weight277.28 g/mol
Structural Identifiers
SMILESC=C1C(CC(C1CO)O)N2C=NC3=C2NC(=NC3=O)N
InChIInChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8-/m0/s1
InChIKeyQDGZDCVAUDNJFG-FXQIFTODSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble (2.4 mg/mL at pH 7.9, 25 °C), In water, 2.4X10+3 mg/L, temp not specified, 6.59e+00 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Entecavir (CAS 1333204-94-6) Procurement Specification and Baseline Characterization


Entecavir is a carbocyclic deoxyguanosine nucleoside analogue that selectively inhibits hepatitis B virus (HBV) reverse transcriptase [1]. The compound requires intracellular phosphorylation to its active triphosphate form (entecavir-TP), which possesses an intracellular half-life of 15 hours [2]. As a monohydrate crystalline solid (CAS 1333204-94-6 refers to the monohydrate form), entecavir is distinguished by its high genetic barrier to resistance—requiring a minimum of three amino acid substitutions in the HBV polymerase gene for clinically meaningful resistance to emerge [3].

Why Entecavir Cannot Be Interchanged with Lamivudine, Adefovir, or Tenofovir in Scientific Applications


Substituting entecavir with another nucleos(t)ide analogue in research, bioanalytical, or formulation development contexts introduces quantifiable variability in potency, selectivity, resistance barrier, and pharmacokinetic behavior. Entecavir exhibits approximately 30-fold greater in vitro potency against wild-type HBV compared to lamivudine (EC50 0.00375 μM vs. 0.116 μM) [1]. Unlike adefovir—which requires renal dosing adjustments and carries nephrotoxicity risk—entecavir demonstrates minimal mitochondrial polymerase γ inhibition (Ki >160 μM) and lacks CYP450 substrate liability [2]. Compared to tenofovir disoproxil fumarate (TDF), entecavir shows differentiated long-term hepatocellular carcinoma (HCC) risk profiles in specific populations, with meta-analyses reporting an 18% lower HCC risk with TDF vs. ETV in East Asian cohorts [3]. The following evidence establishes that entecavir selection is not interchangeable but rather application-dependent based on specific performance parameters.

Entecavir Quantitative Differentiation Evidence: Potency, Resistance Barrier, and Selectivity Data


Wild-Type HBV Inhibition: 31-Fold Superior Potency vs. Lamivudine

In head-to-head in vitro testing using HepG2.2.15 cells transfected with wild-type HBV, entecavir demonstrated an EC50 of 0.00375 μM (3.75 nM) for inhibition of HBV DNA synthesis. Under identical experimental conditions, lamivudine exhibited an EC50 of 0.116 μM, representing an approximately 31-fold difference in potency favoring entecavir [1]. A separate FDA-validated dataset in HepG2 cells reported an entecavir EC50 of 0.004 μM against wild-type HBV [2].

Antiviral activity HBV DNA polymerase inhibition EC50 comparison

Activity Against Lamivudine-Resistant HBV: Retained Potency in YMDD Mutant Background

Entecavir retains clinically meaningful activity against lamivudine-resistant HBV strains harboring the classic YMDD motif mutations (rtL180M ± rtM204V/I). The median EC50 against lamivudine-resistant HBV (rtL180M, rtM204V double mutant) was 0.026 μM (range 0.010–0.059 μM), representing a 6.5-fold reduction in potency compared to wild-type (0.004 μM) [1]. In cell culture assays, lamivudine-resistant strains exhibited 8- to 30-fold reductions in entecavir phenotypic susceptibility, with further reductions (>70-fold) requiring accumulation of additional entecavir-specific substitutions at rtT184, rtS202, or rtM250 [2].

Drug resistance Lamivudine-refractory HBV YMDD mutation

Polymerase Selectivity Profile: Weak Inhibition of Host DNA Polymerases

Entecavir triphosphate demonstrates substantial selectivity for HBV reverse transcriptase over host cellular DNA polymerases. The inhibition constants (Ki) for cellular DNA polymerases α, β, and δ ranged from 18 μM to >160 μM, representing a >4,500-fold selectivity margin relative to the HBV polymerase inhibition constant (Ki = 0.0012 μM for entecavir triphosphate) [1]. Most notably, entecavir triphosphate exhibits weak inhibition of mitochondrial DNA polymerase γ with Ki values ranging from 18 to >160 μM [2], in contrast to certain nucleotide analogues (e.g., adefovir, tenofovir) that carry documented mitochondrial toxicity concerns. In HepG2.2.15 cells, the CC50 (50% cytotoxic concentration) was approximately 8,000-fold higher than the antiviral EC50 [3].

Selectivity Mitochondrial toxicity Cellular DNA polymerases

Genetic Barrier to Resistance: Three-Mutation Requirement vs. Single-Mutation Resistance in Lamivudine

Entecavir resistance (ETVr) requires accumulation of multiple amino acid substitutions in the HBV polymerase reverse transcriptase (RT) domain, establishing a high genetic barrier. Mechanistic studies demonstrate that ETVr involves lamivudine-resistance (LVDr) substitutions in the conserved YMDD motif (rtM204V/I ± rtL180M) plus at least one additional entecavir-specific change at residues rtT184, rtS202, or rtM250 [1]. Clinically, in nucleoside-naïve patients treated with entecavir for up to 96 weeks, evidence of emerging entecavir-resistance substitutions was detected in only 2 of 562 subjects (0.36%) [2]. By contrast, lamivudine resistance emerges through a single amino acid substitution (rtM204V/I) and occurs in approximately 23-24% of patients after 1 year of therapy and up to 70% after 5 years .

Resistance barrier Genotypic resistance HBV polymerase mutations

Food Effect and Oral Bioavailability: 63% Cmax Reduction with Food Intake

Oral absorption of entecavir is significantly impaired by concomitant food intake, a critical consideration for in vivo experimental design. In a randomized, open-label, two-way crossover study of healthy Chinese volunteers receiving 1 mg entecavir dispersible tablets, food intake reduced Cmax by 63%, decreased AUC₀₋ₜ by 22%, and delayed Tmax by 1.5 hours compared to fasted administration [1]. In fasted subjects, peak plasma concentrations occurred between 0.5 and 1.5 hours post-dose, with entecavir exhibiting dose-proportional pharmacokinetics and minimal metabolism via CYP450 enzymes [2]. Renal clearance ranges from 360 to 471 mL/min independent of dose, with 60-73% excreted unchanged in urine [3].

Pharmacokinetics Food effect Bioavailability

Virologic Suppression Efficacy: Superior HBV DNA Suppression vs. Lamivudine at 48 Weeks

In Phase III registration trials comparing entecavir 0.5 mg daily versus lamivudine 100 mg daily in nucleoside-naïve HBeAg-positive chronic hepatitis B patients, entecavir demonstrated superior virologic suppression. At 48 weeks, 67% of entecavir-treated patients achieved HBV DNA <300 copies/mL compared to 36% of lamivudine-treated patients [1]. In HBeAg-negative patients, the corresponding rates were 90% vs. 72%, respectively [1]. A separate meta-analysis of treatment-naïve HBeAg-positive patients reported 1-year HBV DNA <300 copies/mL rates of 73% for entecavir versus 38% for lamivudine [2]. Histologic improvement (≥2-point reduction in Knodell necroinflammatory score) was achieved in 72% of entecavir-treated patients compared to 62% of lamivudine-treated patients [3].

Virologic response HBV DNA suppression Clinical efficacy

Entecavir Optimal Application Scenarios Based on Quantitative Differentiation Data


Lamivudine-Refractory HBV Research Models Requiring Retained Antiviral Activity

Entecavir is the appropriate selection for in vitro and in vivo HBV models involving lamivudine-resistant strains (YMDD mutants rtL180M/rtM204V/I). The median EC50 of 0.026 μM against lamivudine-resistant HBV [1] enables continued viral suppression where lamivudine is completely ineffective. This scenario is particularly relevant for screening next-generation HBV therapeutics intended for lamivudine-experienced populations or for mechanistic studies of cross-resistance patterns among nucleoside analogues. Experimental protocols should incorporate genotypic confirmation of baseline resistance mutations to validate the model system.

Long-Term HBV Suppression Studies Where Resistance Emergence Would Confound Endpoints

For chronic HBV infection models exceeding 48 weeks in duration, entecavir provides a low-resistance-emergence baseline comparator. The requirement for ≥3 resistance substitutions [1] and the observed 0.36% resistance emergence rate through 96 weeks in naïve subjects [2] minimize the risk of resistance-driven viral breakthrough during extended observation periods. This makes entecavir particularly suitable for long-term carcinogenesis studies evaluating HCC prevention, combination therapy add-on trials, and durability-of-response investigations following finite-duration antiviral therapy.

HBV Antiviral Screening Assays Requiring High-Potency Positive Control

Entecavir serves as an optimal positive control compound in HBV antiviral screening campaigns due to its sub-nanomolar potency (EC50 = 3.75 nM in HepG2.2.15 cells) [1]. The approximately 31-fold potency advantage over lamivudine under identical assay conditions provides a wide dynamic range for comparative activity assessments. Researchers should note the intracellular triphosphate activation requirement (15-hour intracellular half-life) [2] and ensure adequate incubation time (≥3 days) in cell-based assays to achieve steady-state antiviral activity.

In Vivo Pharmacokinetic and Drug-Drug Interaction Studies

Entecavir is well-suited for in vivo pharmacokinetic investigations and drug-drug interaction (DDI) studies due to its well-characterized ADME profile and lack of CYP450 enzyme involvement [1]. The compound is primarily eliminated unchanged in urine via glomerular filtration and tubular secretion (renal clearance 360-471 mL/min) [2], making it a useful probe for studying renal drug interactions without hepatic metabolic confounding. All in vivo dosing must adhere to strict fasting protocols: a 63% reduction in Cmax with food intake [3] necessitates administration after an overnight fast with continued fasting for ≥2 hours post-dose.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Entecavir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.